molecular formula C17H19N5O4S B2986692 ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate CAS No. 1351635-04-5

ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate

Cat. No.: B2986692
CAS No.: 1351635-04-5
M. Wt: 389.43
InChI Key: CRTYHLMOLWXLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate” is a complex organic molecule. It is related to the family of pyrazolo-pyrazine compounds . These compounds are known for their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .


Synthesis Analysis

The synthesis of related compounds involves condensation reactions involving pyridine-2,6-dicarboxylic acid (H2dipic), pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors . Pyrazolo-pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains a pyrazine ring, which is a six-membered ring containing two nitrogen atoms, and a pyrazolo ring, which is a five-membered ring containing two nitrogen atoms . The exact structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyrazine and pyrazolo rings can participate in a variety of reactions, including condensation reactions and carbonylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It is likely to be a solid at room temperature . The compound’s IR spectrum would show peaks corresponding to the C=O and NH groups .

Scientific Research Applications

Synthesis and Fluorescence Properties

Research into the synthesis and fluorescence properties of new ester derivatives of Isothiazolo[4,5-b] Pyridine, including compounds with structural similarities to ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate, has been conducted. These studies focus on understanding the optical properties of these compounds in different solvents, which could have applications in fluorescence spectroscopy and materials science (Krzyżak et al., 2015).

Cyclization Reactions and Enzymatic Activity

Another area of research involves the synthesis and cyclization reactions with Pyrazolopyrimidinyl Keto-esters and their enzymatic activity. Such studies explore the potential of these compounds to affect enzymatic reactions, which could have implications in biochemistry and pharmacology (Abd & Awas, 2008).

Cardiovascular Agents

The synthesis and investigation of the cardiovascular effects of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems provide insights into the potential therapeutic applications of these compounds. Research in this area aims to discover new cardiovascular agents with vasodilating and antihypertensive activities (Sato et al., 1980).

Novel Heterocyclic Compounds

Efforts to synthesize novel 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives have been made, with potential applications in drug development and materials science. These compounds are of interest due to their unique structural features and potential biological activities (Kumar & Mashelkar, 2007).

Antibacterial Evaluation

The synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety highlight the ongoing search for new antimicrobial agents. These compounds are evaluated for their effectiveness against various bacterial strains, contributing to the development of new treatments for infectious diseases (Azab et al., 2013).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis and reactivity, as well as investigation of its potential biological activity. The development of new synthetic methods could also enable the creation of novel derivatives with enhanced properties .

Properties

IUPAC Name

ethyl 4-oxo-4-[2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-2-26-15(24)4-3-14(23)22-8-5-11-13(10-22)27-17(20-11)21-16(25)12-9-18-6-7-19-12/h6-7,9H,2-5,8,10H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTYHLMOLWXLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.